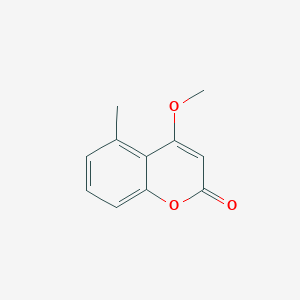

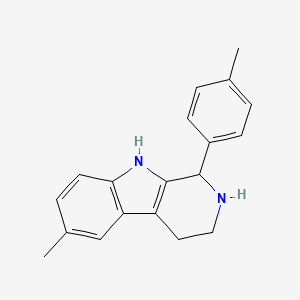

4-Methoxy-5-methyl-2H-chromen-2-one

Overview

Description

4-Methoxy-5-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C11H10O3 . It is a derivative of coumarin, which is an aromatic organic chemical compound .

Synthesis Analysis

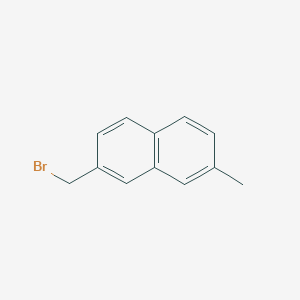

The synthesis of this compound and its derivatives often involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of this compound can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring, forming a second six-membered heterocycle that shares two carbons with the benzene ring .Scientific Research Applications

Antibacterial and Anticoagulant Activities

- Regiospecific Synthesis: A novel series of isoxazoline chromene derivatives, including 4-((3-aryl-4,5-dihydroisoxazol-5-yl)methoxy)-2H-chromen-2-ones, were synthesized and evaluated for their antibacterial and anticoagulant activities. These derivatives were created through a cycloaddition reaction using various arylnitrile oxides (Zghab et al., 2017).

Fluorescence Sensing and Sensor Development

- Environment-Sensitive Fluorophore: 8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits unique fluorescence properties, demonstrating strong fluorescence in protic solvents. This property makes it suitable for developing new fluorogenic sensors, particularly for environments sensitive to fluorescence changes (Uchiyama et al., 2006).

Antimicrobial Synthesis

- Synthesis of Novel Derivatives: The synthesis of new derivatives of 4-hydroxy-chromen-2-one, including 4-Methoxy-phenylamino variants, was explored, with a focus on evaluating their antibacterial activity against various bacterial strains. These compounds showed high levels of bacteriostatic and bactericidal activity, indicating their potential as effective antimicrobial agents (Behrami & Dobroshi, 2019).

Antioxidant Properties

- Radical Scavenger Activity: The antioxidant properties of derivatives like 7-hydroxy-5-methoxy-4-methyl-2H-chromen-2-one were studied using density functional theory. These compounds showed significant scavenging activity against hydroperoxyl radicals, indicating their potential as effective antioxidants in various environments (Marino et al., 2016).

Electrochemical Studies

- Electrochemical Reduction: Research on the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one explored its potential applications in various electrochemical processes. The study revealed insights into the reductive cleavage and reduction of products, offering a basis for further exploration in electrochemical applications (Mubarak & Peters, 2008).

Photovoltaic Properties for Solar Cells

- Electronic and Photovoltaic Properties: Chromen-2-one-based organic dyes, including derivatives of 4-Methoxy-5-methyl-2H-chromen-2-one, were evaluated for their suitability as photosensitizers in dye-sensitized solar cells. The study encompassed experimental testing and computational analyses to understand their efficiency in photoelectric conversion, highlighting their potential in renewable energy applications (Gad et al., 2020).

Properties

IUPAC Name |

4-methoxy-5-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-4-3-5-8-11(7)9(13-2)6-10(12)14-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXIGRLJWISHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=O)C=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

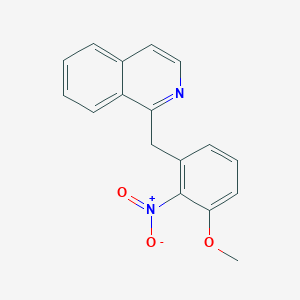

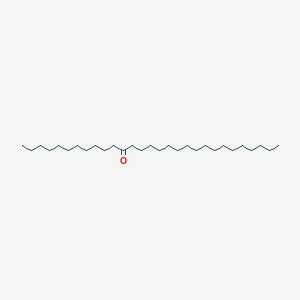

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B3270611.png)